molecular formula C7H16N4 B13802246 Propanenitrile, 3-((2-((2-aminoethyl)amino)ethyl)amino)- CAS No. 5760-73-6

Propanenitrile, 3-((2-((2-aminoethyl)amino)ethyl)amino)-

Cat. No.: B13802246
CAS No.: 5760-73-6
M. Wt: 156.23 g/mol
InChI Key: ORTUYCUWCKNIND-UHFFFAOYSA-N
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Description

3-[2-(2-aminoethylamino)ethylamino]propanenitrile is a chemical compound that features a nitrile group attached to a propyl chain, which is further linked to a diethylenetriamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-aminoethylamino)ethylamino]propanenitrile typically involves the reaction of 3-chloropropanenitrile with diethylenetriamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-[2-(2-aminoethylamino)ethylamino]propanenitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process. Large-scale purification methods, such as crystallization and large-scale chromatography, are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-aminoethylamino)ethylamino]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Amides and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

3-[2-(2-aminoethylamino)ethylamino]propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(2-aminoethylamino)ethylamino]propanenitrile involves its interaction with various molecular targets. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The nitrile group can also participate in nucleophilic addition reactions, modifying the structure and function of target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-[2-(2-aminoethylamino)ethylamino]propyl-trimethoxysilane: Similar structure but with a trimethoxysilane group, used in surface modification and material science.

    Diethylenetriamine: A simpler structure without the nitrile group, used as a chelating agent and in polymer synthesis.

Uniqueness

3-[2-(2-aminoethylamino)ethylamino]propanenitrile is unique due to the presence of both the nitrile and diethylenetriamine moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its utility in multiple fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

5760-73-6

Molecular Formula

C7H16N4

Molecular Weight

156.23 g/mol

IUPAC Name

3-[2-(2-aminoethylamino)ethylamino]propanenitrile

InChI

InChI=1S/C7H16N4/c8-2-1-4-10-6-7-11-5-3-9/h10-11H,1,3-7,9H2

InChI Key

ORTUYCUWCKNIND-UHFFFAOYSA-N

Canonical SMILES

C(CNCCNCCN)C#N

Origin of Product

United States

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